Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with difluoroacetic acid or its derivatives. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . Industrial production methods may involve hydrogenation, cyclization, and other catalytic processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Scientific Research Applications
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives and fluorinated compounds:
Piperidine Derivatives: Compounds like Methyl 2-cyano-2-(piperidin-4-yl)acetate share similar structural features but differ in their functional groups and reactivity.
Fluorinated Compounds: Fluorinated pyridines and other fluorinated heterocycles exhibit unique properties due to the presence of fluorine atoms, which can influence their chemical and biological activities.
Properties
Molecular Formula |
C8H13F2NO2 |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)8(9,10)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3 |
InChI Key |
OBPWGNSCPUNFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCNCC1)(F)F |
Origin of Product |
United States |
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